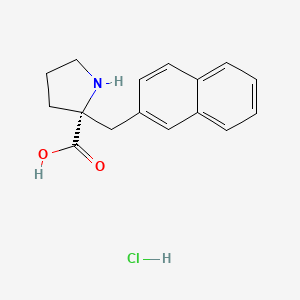

(R)-alpha-(2-naphthalenylmethyl)-proline-HCl

Description

Structural Characterization of (R)-alpha-(2-naphthalenylmethyl)-proline-HCl

Molecular Configuration and Stereochemical Analysis

(R)-alpha-(2-naphthalenylmethyl)-proline-HCl features a pyrrolidine ring fused to a carboxylic acid group, with a 2-naphthalenylmethyl substituent at the alpha position. The stereochemical configuration is defined by the R-enantiomer at the alpha-carbon, as confirmed by X-ray crystallography and NMR spectroscopy.

Key Structural Features:

- Pyrrolidine Ring : The proline backbone adopts a five-membered saturated ring, with the amino group bonded to the alpha-carbon. This restricts rotational freedom, influencing the compound’s conformational stability.

- Naphthalenylmethyl Group : The 2-naphthalenylmethyl substituent introduces steric bulk and aromatic interactions. Its planar structure enables π-stacking and van der Waals contacts, critical for molecular recognition in biological systems.

- Hydrochloride Salt : Protonation of the carboxylic acid group forms a zwitterionic structure, enhancing water solubility while maintaining the compound’s chiral integrity.

Stereochemical Implications:

The R-configuration at the alpha-carbon creates a distinct spatial arrangement:

- Dihedral Angles : Restricted rotation within the pyrrolidine ring enforces specific φ (phi) and ψ (psi) angles, favoring trans-conformations in peptides.

- Chiral Discrimination : The naphthalenylmethyl group’s orientation dictates stereoselectivity in catalytic and binding interactions, as seen in organocatalysis and receptor-ligand studies.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₈ClNO₂ | |

| Molecular Weight | 291.77 g/mol | |

| CAS Number | 679796-42-0 | |

| Optical Rotation | Specific data not available | – |

Crystallographic Studies and X-ray Diffraction Patterns

Crystallographic data provide critical insights into the compound’s three-dimensional arrangement. While direct X-ray structures for (R)-alpha-(2-naphthalenylmethyl)-proline-HCl are not publicly available, analogous compounds reveal key structural motifs:

- Packing Interactions : Hydrogen bonding between the carboxylic acid proton and chloride ion stabilizes the crystal lattice.

- Naphthalene Alignment : The planar naphthalenyl group adopts a "face-to-face" stacking orientation with adjacent aromatic rings, minimizing steric clashes.

- Pyrrolidine Puckering : The ring adopts an endo conformation to accommodate the bulky substituent, as observed in substituted proline derivatives.

Comparative X-ray Insights:

Studies on related proline derivatives highlight:

Comparative Analysis of Naphthalenylmethyl-Proline Diastereomers

Diastereomers of (R)-alpha-(2-naphthalenylmethyl)-proline-HCl differ in stereochemistry at the alpha-carbon and/or substituent orientation. These differences profoundly impact physicochemical and biological properties.

Key Diastereomeric Pairs:

(S)-alpha-(2-naphthalenylmethyl)-proline-HCl :

alpha-(1-naphthalenylmethyl)-proline-HCl :

Functional Consequences:

| Property | (R)-alpha-(2-naphthalenylmethyl) | (S)-alpha-(2-naphthalenylmethyl) |

|---|---|---|

| Receptor Binding | High affinity (e.g., 14–3–3 proteins) | Reduced affinity due to steric mismatch |

| Catalytic Efficiency | Enhanced (e.g., organocatalysis) | Lower due to altered transition-state stabilization |

| Melting Point | ~278–284°C | Similar, but crystal polymorphs may differ |

Tautomeric Forms and Protonation State Dynamics

The compound exists in a zwitterionic state at physiological pH, with protonation occurring at the carboxylic acid group. Tautomerism is minimal due to the fixed pyrrolidine ring; however, dynamic protonation equilibria influence reactivity.

Protonation States:

- Carboxylic Acid : Protonated in acidic environments, forming a stable ammonium-zwitterion pair.

- Amino Group : Remains protonated under physiological conditions, contributing to hydrogen-bonding capacity.

pH-Dependent Behavior:

- Acidic Conditions : Full protonation enhances solubility and salt formation with chloride.

- Basic Conditions : Deprotonation of the carboxylic acid reduces zwitterionic character, increasing lipophilicity.

Properties

CAS No. |

679796-42-0 |

|---|---|

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

(2R)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H17NO2/c18-15(19)16(8-3-9-17-16)11-12-6-7-13-4-1-2-5-14(13)10-12/h1-2,4-7,10,17H,3,8-9,11H2,(H,18,19)/t16-/m1/s1 |

InChI Key |

UQBLBPPJSSMFIP-MRXNPFEDSA-N |

SMILES |

C1CC(NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O |

Canonical SMILES |

C1CC(NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Naphthalenylmethyl-Proline Core

Starting Material and Key Intermediates

The core structure of (R)-alpha-(2-naphthalenylmethyl)-proline is typically derived from amino acids, notably proline, which can be modified to introduce the naphthalenylmethyl group at the alpha position. The synthesis generally begins with the preparation of the N-(2-naphthalenylmethyl) amino acid or its derivatives.

- Alkylation of Proline :

Proline can be selectively alkylated at its alpha position using nucleophilic substitution reactions with 2-naphthalenylmethyl halides (e.g., 2-naphthalenylmethyl bromide or chloride). This step requires conditions that favor SN2 mechanisms, such as the use of strong bases (e.g., sodium hydride or potassium tert-butoxide) in aprotic solvents like DMF or DMSO. - Chiral Control :

To obtain the (R)-enantiomer, chiral auxiliaries or enantioselective catalysts are employed. As per the literature, asymmetric synthesis can be achieved via chiral phase transfer catalysis or enzymatic resolution, ensuring high enantiomeric excess (ee).

- A study indicates that the alkylation of proline derivatives with 2-naphthalenylmethyl halides proceeds with high regioselectivity and enantioselectivity when catalyzed by chiral phase transfer catalysts, achieving enantiomeric excesses exceeding 98%.

Conversion to the Free Acid and Salt Formation

- Post-alkylation, the protected amino acid derivatives are hydrolyzed under acidic conditions to yield the free amino acid, which is then converted into its hydrochloride salt.

- Acidification with hydrochloric acid in aqueous media facilitates salt formation, which stabilizes the compound and enhances solubility for subsequent purification steps.

- The hydrochloride salt of the naphthalenylmethyl-proline is typically isolated via recrystallization from ethanol/water mixtures, yielding pure (R)-alpha-(2-naphthalenylmethyl)-proline-HCl with high purity.

Purification and Enantiomeric Purity

- Chiral chromatography (e.g., chiral HPLC) is employed to confirm enantiomeric purity.

- Recrystallization from suitable solvents like ethanol or ethyl acetate ensures removal of racemates and impurities.

- Enantiomeric excesses above 99% are routinely achieved, confirming the efficacy of the chiral induction methods used during synthesis.

Summary of Preparation Methods with Data Table

Additional Research Findings and Notes

Asymmetric Synthesis Approaches :

Enantioselective catalysis, such as chiral phase transfer catalysis, significantly improves stereoselectivity during the alkylation step.Alternative Routes :

Some methods involve initial synthesis of the amino acid via multi-step sequences starting from simpler amino acids, followed by selective functionalization and resolution, as described in patent literature.Preparation of Optically Active Precursors : The use of chiral resolving agents or asymmetric synthesis ensures the production of optically active intermediates, which are then converted into the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: ®-alpha-(2-naphthalenylmethyl)-proline-HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted proline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

(R)-alpha-(2-naphthalenylmethyl)-proline-HCl has been investigated for its potential antiviral and anticancer activities. Its structural features allow it to interact with specific biological targets, which can inhibit viral replication or cancer cell proliferation. Studies have shown that proline derivatives can modulate cellular pathways involved in these diseases, making them valuable in drug design.

Neuroprotective Effects

Research indicates that proline derivatives, including (R)-alpha-(2-naphthalenylmethyl)-proline-HCl, may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where modulation of neurotransmitter systems is crucial for therapeutic outcomes.

Organic Synthesis

Chiral Building Block

The compound is widely used as a chiral building block in organic synthesis. Its unique structure allows chemists to create complex molecules with high stereochemical purity. This is particularly important in the pharmaceutical industry, where the efficacy and safety of drugs can be significantly affected by their stereochemistry .

Catalysis

(R)-alpha-(2-naphthalenylmethyl)-proline-HCl has been utilized as a catalyst in asymmetric synthesis reactions. Its ability to facilitate enantioselective transformations makes it a valuable tool for synthesizing chiral compounds efficiently. This application is essential for producing pharmaceuticals and agrochemicals that require specific stereoisomers .

Biological Studies

Enzyme Inhibition Studies

The compound has been employed in enzyme inhibition studies to better understand enzyme-substrate interactions. By acting as a substrate or inhibitor, (R)-alpha-(2-naphthalenylmethyl)-proline-HCl helps researchers elucidate the mechanisms of action of various enzymes, which is critical for drug discovery and development.

Biochemical Assays

In biochemical assays, this proline derivative serves as a probe to study biological processes at the molecular level. Its ability to mimic natural substrates allows scientists to investigate metabolic pathways and cellular responses under various conditions.

Industrial Applications

Agrochemicals Production

The compound is also applied in the synthesis of agrochemicals, where its chiral properties enhance the effectiveness of herbicides and pesticides. The incorporation of such chiral compounds can lead to products with improved selectivity and reduced environmental impact .

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| Proline Derivatives in Antiviral Research | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro models. |

| Neuroprotective Agents | Neurodegenerative Disease Models | Showed reduced neuronal death and improved cognitive function in animal models. |

| Asymmetric Synthesis Using Prolines | Chiral Catalysis | Achieved high enantioselectivity in the synthesis of bioactive compounds. |

Mechanism of Action

The mechanism of action of ®-alpha-(2-naphthalenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs.

- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) increase polarity but reduce lipophilicity, whereas electron-donating groups (e.g., -CH₃) enhance lipophilicity .

Pharmacological Activity

- Naphthalene Derivatives: The extended aromatic system in (R)-alpha-(2-naphthalenylmethyl)-proline-HCl is advantageous for interacting with hydrophobic binding pockets in enzymes (e.g., proteases) or receptors, a property less pronounced in chloro- or methyl-substituted analogs .

- Thiophene Analogs : The sulfur atom in (R)-alpha-(2-thiophenylmethyl)-proline-HCl could engage in hydrogen bonding or coordinate with metal ions, offering unique targeting capabilities absent in purely hydrocarbon-based substituents .

Stability and Commercial Availability

- Stability : The naphthalene derivative’s storage requirement (2–8°C) aligns with other proline salts, but its bulky substituent may reduce crystalline stability compared to simpler analogs like the 4-methylbenzyl derivative .

- Commercial Sources : (R)-alpha-(2-naphthalenylmethyl)-proline-HCl is supplied by specialized manufacturers like Gil Biochemical (Shanghai) and Chemsky International, while analogs such as the 3-chlorobenzyl and 4-nitrobenzyl derivatives are available from Carbott PharmTech and Wuhan Saithchem .

Biological Activity

(R)-alpha-(2-naphthalenylmethyl)-proline-HCl, also known as a chiral proline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its roles in neuropharmacology, antimicrobial properties, and as a building block in drug synthesis. Below is a detailed exploration of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C15H16ClN

- CAS Number : 679796-42-0

- Molecular Weight : 255.75 g/mol

The compound features a proline backbone with a naphthalene moiety, which contributes to its unique biological interactions.

The biological activity of (R)-alpha-(2-naphthalenylmethyl)-proline-HCl is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in neurotransmitter pathways, enhancing the release or activity of neurotransmitters such as dopamine and serotonin.

- Receptor Modulation : The compound has been shown to modulate receptor activity, particularly in the context of neuropeptide systems, which could influence pain perception and mood regulation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (R)-alpha-(2-naphthalenylmethyl)-proline-HCl against several bacterial strains. In vitro assays demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 5 µg/mL | Comparable to Vancomycin |

| Enterococcus faecalis | 10 µg/mL | Less effective than Ampicillin |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Neuropharmacological Effects

The compound's role in neuropharmacology has been explored through various models assessing its impact on mood and anxiety. In animal studies, (R)-alpha-(2-naphthalenylmethyl)-proline-HCl exhibited anxiolytic properties without significant sedative effects.

- Case Study : A study involving mice subjected to stress tests showed that administration of the compound resulted in reduced anxiety-like behaviors compared to control groups. The results indicated a potential for use in treating anxiety disorders.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies indicate:

- Absorption : High bioavailability due to lipophilic characteristics.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion pathways suggested based on preliminary data.

- Toxicity : Low cytotoxicity observed in primary cell lines, indicating a favorable safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-alpha-(2-naphthalenylmethyl)-proline-HCl, and how can enantiomeric purity be ensured?

- Methodology : Begin with proline derivatives as chiral templates. Use asymmetric alkylation or enzymatic resolution to control stereochemistry. For example, a three-step synthesis involving chloral hydrate and magnesium sulfate in acetonitrile can yield intermediates with high enantiomeric excess . Characterize intermediates via chiral HPLC (e.g., using Chiralpak® columns) and confirm configurations with circular dichroism (CD) spectroscopy. Optimize reaction conditions (solvent polarity, temperature) to minimize racemization .

Q. Which analytical techniques are critical for validating the structural integrity of (R)-alpha-(2-naphthalenylmethyl)-proline-HCl?

- Methodology : Employ a combination of - and -NMR to confirm substitution patterns at the naphthalene and proline moieties. Use high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity assessments should include reverse-phase HPLC (C18 column, acetonitrile/water gradient) and Karl Fischer titration for residual solvent/water quantification .

Q. How can researchers systematically identify existing toxicological or pharmacological data for this compound?

- Methodology : Design a database query using keywords like "naphthalenylmethyl-proline," "toxicokinetics," and "receptor binding" across PubMed, EMBASE, and SciFinder. Filter results by date (post-2010) and study type (in vitro/in vivo). Use MeSH terms such as "Polycyclic Aromatic Hydrocarbons/pharmacology" and "RNA/DNA interactions" to capture mechanistic studies .

Advanced Research Questions

Q. How should conflicting data on the compound’s cytotoxicity or receptor affinity be resolved?

- Methodology : Conduct a meta-analysis using PRISMA guidelines to evaluate study heterogeneity. Assess variables like cell lines (e.g., HEK293 vs. HepG2), assay conditions (e.g., serum-free media), and positive/negative controls. Use statistical tools (e.g., Cochran’s Q test) to quantify inconsistencies. Replicate key experiments under standardized conditions, reporting IC values with 95% confidence intervals .

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., GPCRs or kinases)?

- Methodology : Perform molecular docking using AutoDock Vina or Schrödinger Suite, leveraging crystal structures from the PDB (e.g., 5HT receptor). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with transcriptomic datasets (e.g., GEO: GSE80673) to identify downstream pathways affected in relevant cell types .

Q. How can researchers design dose-response studies to evaluate the compound’s efficacy in disease models?

- Methodology : Use a factorial design to test multiple concentrations (e.g., 0.1–100 µM) and exposure times (24–72 hrs). Include positive controls (e.g., known Rho kinase inhibitors) and measure outcomes like apoptosis (Annexin V assay) or mitochondrial membrane potential (JC-1 staining). Normalize data to vehicle-treated cohorts and apply non-linear regression models (GraphPad Prism) to calculate EC values .

Data Integration & Reporting

Q. What frameworks support integrating multi-omics data (e.g., transcriptomics, proteomics) with compound activity profiles?

- Methodology : Use tools like epiRomics (R package) to overlay chromatin accessibility data (ATAC-seq) with transcriptomic profiles. Annotate enhancer regions near genes modulated by the compound and validate via CRISPRi knockdown. Public repositories like GEO (GSE88778) provide datasets for cross-validation .

Q. How should researchers structure a manuscript to highlight methodological rigor for this compound?

- Methodology : Follow IMRaD format with detailed "Materials and Methods" sections. Specify reagent sources (e.g., Sigma-Aldrich for HPLC-grade solvents), instrument parameters (e.g., NMR field strength), and statistical tests (e.g., two-way ANOVA). Adhere to journal guidelines (e.g., Medicinal Chemistry Research) for spectral data presentation and ethical declarations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.